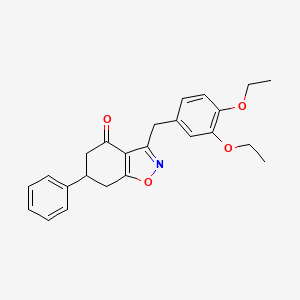
1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-エチルスルファニル-1,3,4-チアゾール-2-イル)-7,7-ジメチル-4-チオフェン-3-イル-3,4,6,8-テトラヒドロキノリン-2,5-ジオンは、1,3,4-チアゾール部分を特徴とする複雑な有機化合物です。 1,3,4-チアゾール骨格を含む化合物は、抗がん剤、抗痙攣薬、抗菌剤など、さまざまな生物学的活性で知られています .
製法
1-(5-エチルスルファニル-1,3,4-チアゾール-2-イル)-7,7-ジメチル-4-チオフェン-3-イル-3,4,6,8-テトラヒドロキノリン-2,5-ジオンの合成は、通常、複数のステップを伴います。 1,3,4-チアゾール環は、チオセミカルバジドと二硫化炭素を塩基性条件下で環化させることで合成できます . チオフェン環は、フリーデル・クラフツアシル化反応によって導入し、その後環化させてキノリン環系を形成することができます。 工業生産方法には、これらの反応を最適化して、より高い収率と純度を得ることが含まれる場合があります .
準備方法
The synthesis of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride.
Synthesis of the Octahydroquinoline Ring: The octahydroquinoline ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted aniline, under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a condensation reaction involving a suitable dicarbonyl compound and elemental sulfur.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
1-(5-エチルスルファニル-1,3,4-チアゾール-2-イル)-7,7-ジメチル-4-チオフェン-3-イル-3,4,6,8-テトラヒドロキノリン-2,5-ジオンは、さまざまな化学反応を起こす可能性があります。
酸化: チアゾール環の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: キノリン環のカルボニル基は、アルコールに還元することができます。
置換: エチルスルファニル基は、求核置換反応によって他のアルキル基またはアリール基に置換できます. これらの反応の一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求核剤があります.
科学的研究の応用
1-(5-エチルスルファニル-1,3,4-チアゾール-2-イル)-7,7-ジメチル-4-チオフェン-3-イル-3,4,6,8-テトラヒドロキノリン-2,5-ジオンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性について調査されています。
作用機序
1-(5-エチルスルファニル-1,3,4-チアゾール-2-イル)-7,7-ジメチル-4-チオフェン-3-イル-3,4,6,8-テトラヒドロキノリン-2,5-ジオンの作用機序には、さまざまな分子標的との相互作用が含まれます。
分子標的: 細胞増殖とアポトーシスに関与する酵素や受容体に結合することができます。
経路: がん細胞のDNA複製を阻害したり、脳内の神経伝達物質の放出を調節したりして、抗痙攣作用に寄与する可能性があります.
類似の化合物との比較
1-(5-エチルスルファニル-1,3,4-チアゾール-2-イル)-7,7-ジメチル-4-チオフェン-3-イル-3,4,6,8-テトラヒドロキノリン-2,5-ジオンは、他の1,3,4-チアゾール誘導体と比較することができます。
類似化合物との比較
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. They share some structural similarities with thiadiazoles but differ in their chemical reactivity and biological activity.
Thiophenes: Thiophenes are five-membered rings containing a sulfur atom. They are structurally similar to thiadiazoles but lack the nitrogen atoms, resulting in different chemical properties and applications.
Quinolines: Quinolines are bicyclic compounds containing a benzene ring fused to a pyridine ring. They share some structural features with octahydroquinolines but differ in their degree of saturation and chemical reactivity.
The uniqueness of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combination of these different heterocyclic structures, which imparts a unique set of chemical and biological properties.
特性
分子式 |
C19H21N3O2S3 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C19H21N3O2S3/c1-4-26-18-21-20-17(27-18)22-13-8-19(2,3)9-14(23)16(13)12(7-15(22)24)11-5-6-25-10-11/h5-6,10,12H,4,7-9H2,1-3H3 |
InChIキー |
MHUPRUNDECHWLR-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(S1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CSC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclohexyl-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11501009.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11501014.png)
![4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501028.png)
![1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B11501031.png)
![N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine](/img/structure/B11501035.png)
![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11501038.png)
![3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501039.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B11501041.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11501042.png)
![ethyl (2E)-2-[3,4-dimethoxy-2-(methoxycarbonyl)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11501047.png)


![6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile](/img/structure/B11501064.png)
![ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B11501065.png)
